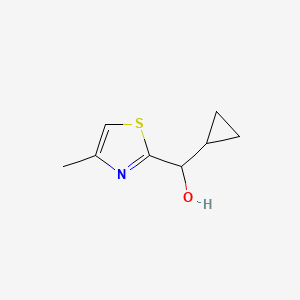![molecular formula C8H13NO2 B13287154 6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287154.png)
6-Azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.4]octane-8-carboxylic acid is a versatile organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a four-membered ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-8-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Azaspiro[3.4]octane-8-carboxylic acid has a wide range of scientific research applications, including:
Biology: It is employed in the study of biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride: This compound has a similar spirocyclic structure but with a benzyl group attached, which can alter its chemical and biological properties.
1-Oxa-6-azaspiro[3.4]octane: This compound contains an oxygen atom in the spirocyclic ring, providing different reactivity and applications.
Uniqueness
6-Azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
AJTKZEFIABHKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


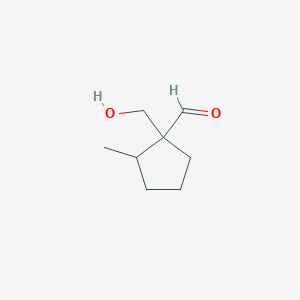
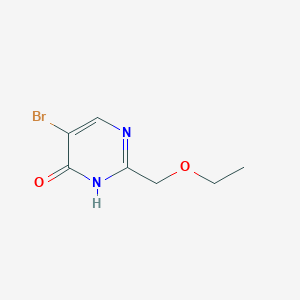


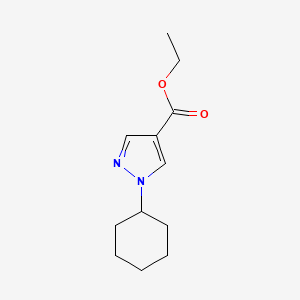
![2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B13287111.png)

![3-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287122.png)
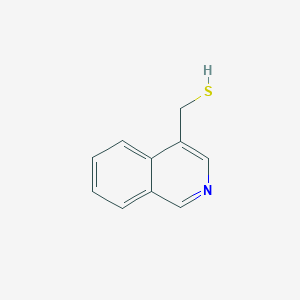
amine](/img/structure/B13287126.png)
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13287127.png)

amine](/img/structure/B13287139.png)
